4,5-Dichloro-1,2-dithiol-3-one CAS number and properties
4,5-Dichloro-1,2-dithiol-3-one CAS number and properties
An In-depth Technical Guide to 4,5-Dichloro-1,2-dithiol-3-one: Properties, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4,5-dichloro-1,2-dithiol-3-one (CAS No: 1192-52-5), a versatile heterocyclic compound with significant applications in both industrial and research settings. We delve into its fundamental physicochemical properties, its reactivity profile, and its established role as a potent covalent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its mechanism of action and providing detailed experimental context for its application in antibacterial drug discovery.
Core Compound Identification and Properties
4,5-Dichloro-1,2-dithiol-3-one is a chlorinated organosulfur compound belonging to the dithiolone class of heterocycles. Its unique electronic and steric properties, conferred by the dichlorinated vinyl sulfide moiety and the strained dithiole ring, make it a valuable electrophilic reagent and a targeted biological inhibitor.
CAS Number : 1192-52-5[1]
Physicochemical and Spectroscopic Data
The key properties of 4,5-dichloro-1,2-dithiol-3-one are summarized in the table below. This data is essential for its proper handling, storage, and characterization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₃Cl₂OS₂ | PubChem[1] |
| Molecular Weight | 187.07 g/mol | Sigma-Aldrich[2] |
| Appearance | Solid | Human Metabolome Database[1] |
| Melting Point | 61 °C | Human Metabolome Database[1] |
| IUPAC Name | 4,5-dichlorodithiol-3-one | PubChem[1] |
| Synonyms | 4,5-Dichloro-3H-1,2-dithiol-3-one, Dichloro-1,2-dithiacyclopentenone | MedChemExpress[3] |
| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[2] |
Biological Activity: A Covalent Inhibitor of FabH
A primary area of interest for researchers is the compound's potent antibacterial activity, which stems from its function as an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial condensing enzyme that catalyzes the first step of the type II fatty acid synthase (FAS-II) pathway in bacteria, a system distinct from the type I pathway found in mammals. This selectivity makes FabH an attractive target for novel antibiotic development.[4][5]
4,5-Dichloro-1,2-dithiol-3-one has demonstrated potent inhibition against FabH from various bacterial species, with IC₅₀ values of 2.0 µM for Escherichia coli FabH (ecFabH) and 0.16 µM for Staphylococcus aureus FabH (saFabH).[4]
Mechanism of Covalent Modification
The inhibitory power of 4,5-dichloro-1,2-dithiol-3-one lies in its ability to act as an irreversible, covalent inhibitor. The mechanism proceeds via a targeted modification of a key cysteine residue (C112 in S. aureus FabH) within the enzyme's active site.[1][6]
The reaction is a Michael-type addition-elimination . The nucleophilic thiol group of the cysteine residue attacks the electrophilic C5 position of the dithiolone ring. This is followed by the elimination of the chloride ion, resulting in the formation of a stable covalent thioether bond between the enzyme and the inhibitor.[1][2][6] The chlorine atom at the 5-position is essential for this irreversible inhibition; analogues lacking this substituent act as much weaker, reversible inhibitors.[2][4]
The diagram below illustrates this covalent modification workflow.
Caption: Covalent inhibition of FabH by 4,5-dichloro-1,2-dithiol-3-one.
Chemical Reactivity and Synthetic Utility
The same electrophilicity that drives its biological activity makes 4,5-dichloro-1,2-dithiol-3-one a useful building block in synthetic chemistry. The dithiole ring is susceptible to attack by various nucleophiles and can participate in cycloaddition reactions. While detailed synthetic routes to the compound are proprietary, its reactions are well-documented. For instance, the related compound 4,5-dichloro-1,2-dithiole-3-thione undergoes 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to form highly reactive intermediates that can be trapped with nucleophiles like o-substituted amines to synthesize benzimidazole, benzoxazole, and benzothiazole derivatives.[7][8] This highlights the potential of the dithiole core as a scaffold for generating diverse heterocyclic libraries.
Industrial and Research Applications
Beyond its role in fundamental research, 4,5-dichloro-1,2-dithiol-3-one has practical industrial applications.
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Antibacterial Drug Discovery : It serves as a crucial reference compound and a starting point for fragment-based drug design targeting the bacterial FAS-II pathway.[3][5] Its well-defined mechanism of action provides a benchmark for evaluating new FabH inhibitors.
-
Industrial Biocide : It is approved by the FDA for use as a slimicide in the manufacturing of food-contact paper and paperboard, where it prevents the growth of slime-forming microorganisms.[1][3]
Experimental Protocol: Analysis of FabH Covalent Modification
This protocol describes a self-validating system to confirm the covalent modification of FabH using mass spectrometry, a key experiment to verify the mechanism of action. The causality is clear: an increase in the protein's mass corresponding to the mass of the inhibitor (minus the eliminated chlorine) provides direct evidence of a covalent bond.
Materials
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Purified FabH enzyme (e.g., from S. aureus)
-
4,5-dichloro-1,2-dithiol-3-one (stock solution in DMSO)
-
Ammonium bicarbonate buffer (100 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
LC-MS grade water and acetonitrile
-
Formic acid
Step-by-Step Methodology
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Incubation :
-
To a solution of FabH (final concentration 10 µM) in ammonium bicarbonate buffer, add 4,5-dichloro-1,2-dithiol-3-one to a final concentration of 50 µM.
-
Rationale: A molar excess of the inhibitor ensures complete modification of the available active sites.
-
Incubate the mixture at room temperature for 3 hours. A control sample with DMSO vehicle should be run in parallel.
-
-
Intact Protein Analysis :
-
Desalt a small aliquot of the reaction mixture using a C4 ZipTip.
-
Analyze via electrospray ionization mass spectrometry (ESI-MS).
-
Self-Validation: The mass spectrum of the treated sample should show a mass shift corresponding to the addition of the inhibitor fragment (C₃ClOS₂), confirming covalent binding on the intact protein.
-
-
Proteolytic Digestion for Site Identification :
-
Denaturation & Reduction : Denature the remaining protein solution. Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation : Alkylate free thiols by adding IAM to 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Rationale: This step ensures that only the active site cysteine, protected by the covalent adduct, remains unmodified by IAM.
-
Digestion : Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis :
-
Acidify the digest with formic acid.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the FabH protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor adduct.
-
Trustworthiness: The identification of a peptide containing Cys112 with the specific mass modification provides definitive proof of the site of covalent attachment.[1][6]
-
The workflow for this analytical validation is depicted below.
Caption: Analytical workflow for validating covalent modification of FabH.
Safety and Handling
4,5-Dichloro-1,2-dithiol-3-one is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life).
-
Signal Word : Danger
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) between 2-8°C to prevent degradation.[2]
References
-
Ekström, A. G., Kelly, V., Marles-Wright, J., Cockroft, S. L., & Campopiano, D. J. (2017). Structural evidence for the covalent modification of FabH by 4,5-dichloro-1,2-dithiol-3-one (HR45). Organic & Biomolecular Chemistry, 15(30), 6310–6313. [Link]
-
Ekström, A. G., Kelly, V., Marles-Wright, J., Cockroft, S. L., & Campopiano, D. J. (2017). Structural evidence for the covalent modification of FabH by 4,5-dichloro-1,2-dithiol-3-one (HR45). SciSpace. [Link]
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Ogurtsov, V. A., Rakitin, O. A., Rees, C. W., & Smolentsev, A. A. (2003). 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and benzothiazole derivatives of 1,3-dithioles. Mendeleev Communications, 13(2), 50-51. [Link]
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Ekström, A. G., et al. (2017). Structural evidence for the covalent modification of FabH by 4,5-dichloro-1,2-dithiol-3-one (HR45). ResearchGate. [Link]
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He, X., & Reynolds, K. A. (2002). 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH). Antimicrobial Agents and Chemotherapy, 46(5), 1310–1318. [Link]
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Ogurtsov, V. A., et al. (2003). 4,5-Dichloro-1,2-dithiole-3-thione in the Synthesis of Benzimidazole, Benzoxazole and Benzothiazole Derivatives of 1,3-Dithioles. ResearchGate. [Link]
-
He, X., & Reynolds, K. A. (2002). 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH). ResearchGate. [Link]
-
PubChem. (n.d.). 4,5-Dichloro-1,2-dithiol-3-one. National Center for Biotechnology Information. [Link]
Sources
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- 7. 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and benzothiazole derivatives of 1,3-dithioles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
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